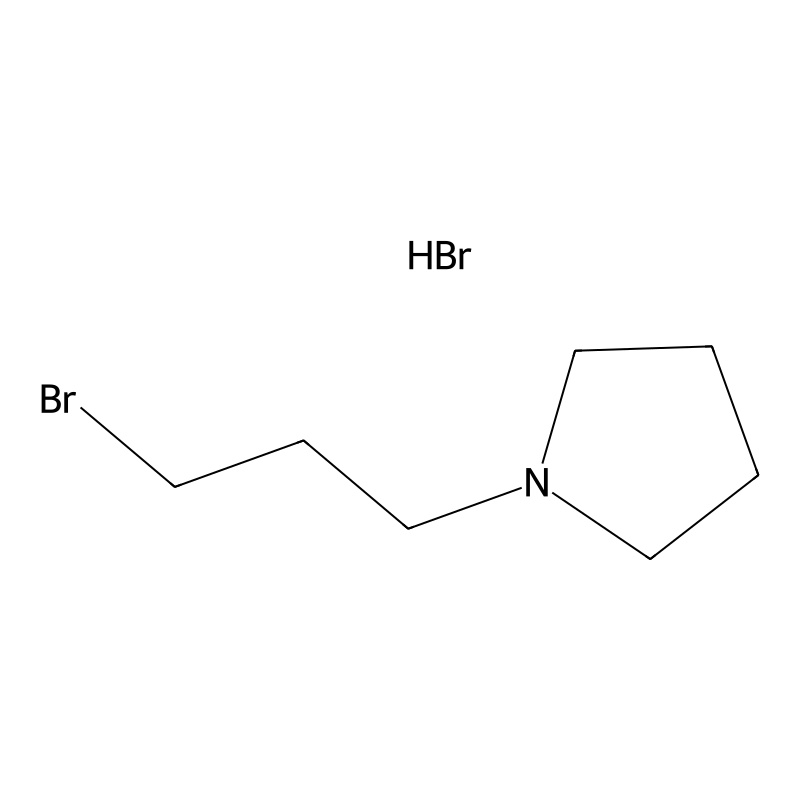

1-(3-Bromopropyl)pyrrolidine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Bromopropyl)pyrrolidine hydrobromide is a chemical compound with the molecular formula C7H15Br2N and a molecular weight of 273.01 g/mol. It is classified as a brominated derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. This compound is primarily utilized in organic synthesis and has applications across various scientific research fields, including chemistry, biology, and medicine .

Currently, there is no documented information regarding a specific mechanism of action for 1-(3-BP)Pyrrolidine HBr.

As with any new compound, it is advisable to handle 1-(3-BP)Pyrrolidine HBr with caution due to limited information on its safety profile. Potential hazards might include:

- Skin and eye irritation: The bromine atom and the HBr salt could potentially cause irritation upon contact.

- Respiratory irritation: Inhalation of airborne particles might irritate the respiratory tract.

Building Block for Organic Synthesis:

1-(3-Bromopropyl)pyrrolidine hydrobromide serves as a valuable building block in organic synthesis due to the presence of both a reactive bromine atom and a nitrogen-containing pyrrolidine ring. The bromo group allows for further substitution reactions, enabling the introduction of various functional groups to create more complex molecules. This property makes it useful in the synthesis of diverse compounds, including pharmaceuticals, agrochemicals, and materials science applications [, ].

Precursor for Drug Discovery:

The unique structure of 1-(3-Bromopropyl)pyrrolidine hydrobromide has led to its exploration as a potential precursor for drug discovery. By modifying the molecule through various chemical reactions, researchers can create new compounds with potential therapeutic properties. The pyrrolidine ring, a common structural motif found in many biologically active molecules, contributes to its potential as a drug lead [, ].

Research in Medicinal Chemistry:

Studies in medicinal chemistry have employed 1-(3-Bromopropyl)pyrrolidine hydrobromide to investigate its potential for various therapeutic applications. Research efforts have focused on areas like:

- Antimicrobial activity: Studies have explored the potential of this compound and its derivatives as antimicrobial agents against various bacterial and fungal strains [].

- Neurodegenerative diseases: Research has investigated the potential of modifying this molecule to create compounds that may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Limitations and Future Directions:

While 1-(3-Bromopropyl)pyrrolidine hydrobromide shows promise in various research areas, further studies are needed to fully understand its potential and limitations.

- Safety and efficacy: Extensive preclinical and clinical studies are crucial to establish the safety and efficacy of potential drug candidates derived from this compound.

- Mechanism of action: Understanding the precise mechanisms by which modified versions of this molecule exert their biological effects is essential for further development and optimization.

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

- Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to yield alkenes.

- Oxidation and Reduction: The pyrrolidine ring can be subjected to oxidation or reduction processes to generate different functional groups.

The synthesis of 1-(3-Bromopropyl)pyrrolidine hydrobromide typically involves the reaction of pyrrolidine with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This reaction is usually conducted in organic solvents like acetonitrile or dimethylformamide at elevated temperatures. The product can be purified through recrystallization or column chromatography to achieve high purity levels .

Industrial Production

In industrial settings, the synthesis follows similar routes but is optimized for larger scale production. Techniques may include continuous flow reactors and automated purification systems to enhance yield and consistency.

1-(3-Bromopropyl)pyrrolidine hydrobromide has diverse applications:

- Chemistry: Serves as a building block in synthesizing complex organic molecules and pharmaceuticals.

- Biology: Used in studies related to enzyme mechanisms and protein-ligand interactions.

- Medicine: Explored for potential therapeutic uses and as a precursor for bioactive compounds.

- Industry: Employed in producing specialty chemicals and materials .

Several compounds are structurally similar to 1-(3-Bromopropyl)pyrrolidine hydrobromide. Here are some notable examples:

| Compound Name | Similarity Index |

|---|---|

| 1-(2-Bromoethyl)pyrrolidine hydrobromide | 0.81 |

| 1-(4-Bromobutyl)pyrrolidine hydrobromide | 0.81 |

| 3-Bromopyrrolidine hydrobromide | 0.73 |

| 4-Bromo-N-methylbutan-1-amine hydrobromide | 0.73 |

| 4-Bromopiperidine hydrobromide | 0.72 |

Uniqueness

1-(3-Bromopropyl)pyrrolidine hydrobromide is unique due to its specific bromine substitution pattern, which influences its reactivity and properties compared to its analogs. For instance:

- 1-(2-Bromoethyl)pyrrolidine hydrobromide has a shorter alkyl chain, impacting steric and electronic properties.

- 1-(4-Bromobutyl)pyrrolidine hydrobromide features a longer chain, which affects solubility and reactivity characteristics.

These differences highlight the distinct chemical behavior of 1-(3-Bromopropyl)pyrrolidine hydrobromide within this class of compounds .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant